SEC inhibitor KL-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

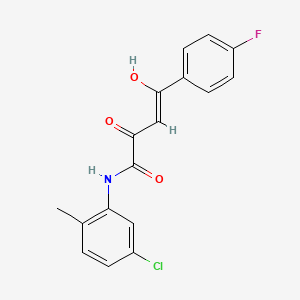

SEC inhibitor KL-2, also known as KL-2, is a peptidomimetic lead compound . It is a potent and selective super elongation complex (SEC) inhibitor . It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb, resulting in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation . SEC inhibitor KL-2 exhibits a dose-dependent inhibitory effect on AFF4-CCNT1 interaction with a Ki of 1.50 μM .

Molecular Structure Analysis

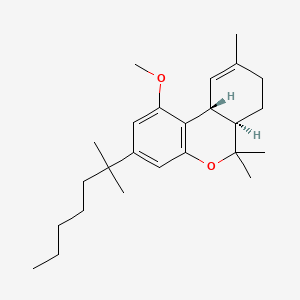

The molecular weight of SEC inhibitor KL-2 is 333.74 . Its molecular formula is C17H13ClFNO3 .Physical And Chemical Properties Analysis

SEC inhibitor KL-2 is a solid substance . It has a light yellow to yellow color . It is soluble in DMSO at a concentration of 83.33 mg/mL .科学的研究の応用

Cancer Therapy

KL-2, along with its structural homolog KL-1, has been identified as a disruptor of the interaction between the SEC scaffolding protein AFF4 and P-TEFb. This leads to impaired release of Pol II from promoter-proximal pause sites and a reduced rate of processive transcription elongation. SEC inhibition by KL-2 downregulates MYC and MYC-dependent transcriptional programs in mammalian cells and delays tumor progression in a mouse xenograft model of MYC-driven cancer, suggesting potential applications in cancer therapy (Liang et al., 2018).

Diffuse Intrinsic Pontine Glioma (DIPG) Treatment

In the context of DIPG, a highly aggressive brain stem tumor, KL-1, a molecule similar to KL-2, has shown therapeutic potential. The treatment increased promoter-proximal pausing of Pol II and reduced transcription elongation, leading to downregulated cell cycle, transcription, and DNA repair genes. This treatment decreased cell growth and increased apoptosis in H3K27M-mutant DIPG cells, and prolonged survival in a xenograft model. These findings suggest the SEC disruption by KL-1 and potentially KL-2 could be a novel therapeutic strategy for H3K27M-mutant DIPG (Katagi et al., 2020).

Other SEC Inhibitors

While the focus is on KL-2, it's important to note the broader context of SEC inhibitors in scientific research. Other studies have explored different SEC inhibitors and their potential applications, ranging from analyzing their binding properties to studying their effects on various cellular processes (Kounnas et al., 1996), (Whang et al., 2022).

作用機序

Safety and Hazards

SEC inhibitor KL-2 should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

特性

IUPAC Name |

(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGPCOZLGSAHRR-DHDCSXOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SEC inhibitor KL-2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)